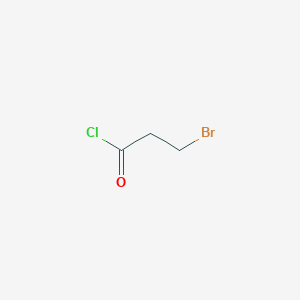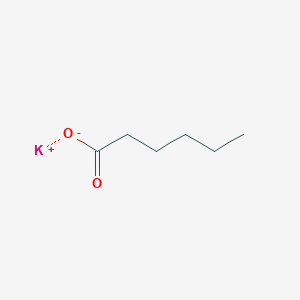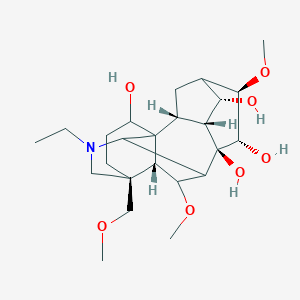
3-Bromopropionyl chloride
Overview
Description
3-Bromopropionyl chloride is a chemical compound with the molecular formula C3H4BrClO . It is used in various chemical reactions and has applications in research and development .
Synthesis Analysis
The synthesis of 3-Bromopropionyl chloride involves reaction with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20 degrees Celsius for 16 hours . This process yields 3-Bromopropionyl chloride with a 100% yield .Molecular Structure Analysis
The molecular structure of 3-Bromopropionyl chloride consists of three carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom . The molecular weight of the compound is 171.42 .Chemical Reactions Analysis
3-Bromopropionyl chloride reacts with poly (ethylene glycol) methacrylate to yield brominated poly (ethylene glycol) methacrylate . It also causes the acylation of 4-aryl-substituted 3,4-di-hydropyrimidine (1 H)-2-thiones to give bicyclic pyrimido [2,1- b ] [1,3]thiazines .Physical And Chemical Properties Analysis
3-Bromopropionyl chloride has a density of 1.7±0.1 g/cm3, a boiling point of 156.7±0.0 °C at 760 mmHg, and a vapor pressure of 2.9±0.3 mmHg at 25°C . The compound has a refractive index of 1.484 .Scientific Research Applications
Synthesis of Graft Copolymer Hydrogels
3-Bromopropionyl chloride: is utilized in the synthesis of graft copolymer hydrogels through atom transfer radical polymerization (ATRP). These hydrogels, such as poly(ε-caprolactone-g-2-hydroxyethyl methacrylate) [P(CL-g-HEMA)], exhibit unique properties due to the dense grafting of branches onto the polymer backbone . This results in unusual rheological behavior, making them suitable for applications that require specific mechanical and viscoelastic properties.
Preparation of Functionalized ATRP Initiators
The compound serves as a precursor for creating functionalized ATRP initiators. For instance, it reacts with hydroxyl-terminated poly(ε-caprolactone) to form a new brominated poly(ε-caprolactone) (PCL-Br), which is then used as an initiator in ATRP to synthesize block copolymers .
Acylation of Heterocyclic Compounds
In medicinal chemistry, 3-Bromopropionyl chloride is used for the acylation of heterocyclic compounds. It facilitates the formation of bicyclic structures like pyrimido[2,1-b][1,3]thiazines by acylating 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones . These structures are of interest for their potential pharmacological activities.
Synthesis of Bicyclic Pyrimido[2,1-b][1,3]thiazines
The compound is instrumental in synthesizing bicyclic pyrimido[2,1-b][1,3]thiazines, which are important in the development of new therapeutic agents. The acylation process using 3-Bromopropionyl chloride is a key step in the synthesis of these compounds .
Production of Brominated Poly(ε-caprolactone)
In polymer science, 3-Bromopropionyl chloride is used to produce brominated poly(ε-caprolactone), which can act as a macroinitiator for ATRP. This enables the creation of polymers with precise control over their molecular weight and architecture .
Synthesis of Block Copolymers
The compound is used in the synthesis of block copolymers, which have applications in drug delivery systems. By reacting with polyethylene glycol, it forms PEG-Br, which is then used to synthesize PEG-N3, a precursor for block copolymers .
Creation of Colorless to Red to Green Clear Liquids
3-Bromopropionyl chloride: is available as a colorless to red to green clear liquid, which is used in various chemical syntheses. Its physical properties, such as specific gravity and refractive index, make it suitable for specialized applications in organic synthesis .
Research in Advanced Battery Science
The compound finds applications in advanced battery science, where it may be used in the development of electrolytes or as an intermediate in the synthesis of battery materials .
Safety and Hazards
3-Bromopropionyl chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective clothing and eye protection when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
3-bromopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO/c4-2-1-3(5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBVNSPHKMCPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065900 | |
| Record name | Propanoyl chloride, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopropionyl chloride | |
CAS RN |
15486-96-1 | |
| Record name | 3-Bromopropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl chloride, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl chloride, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoyl chloride, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















